molecular formula C27H26F2N2O3S B3409645 7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892787-75-6

7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B3409645
CAS No.: 892787-75-6
M. Wt: 496.6 g/mol
InChI Key: QUNIXANJJBECME-UHFFFAOYSA-N
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Description

This compound is a fluorinated quinolin-4-one derivative featuring a 7-diethylamino group, a 6-fluoro substituent, a 3-(3-methylbenzenesulfonyl) moiety, and a 1-[(4-fluorophenyl)methyl] side chain. Its structure combines elements critical for biological activity, including:

  • Fluorine atoms: Enhance lipophilicity, metabolic stability, and target binding via electronegativity .
  • Diethylamino group: Increases basicity and membrane permeability .
  • Aromatic substitutions: The 4-fluorobenzyl and 3-methylbenzenesulfonyl groups modulate steric and electronic interactions, influencing receptor affinity .

Potential applications include antimicrobial or anticancer activity, inferred from structural analogs (e.g., fluoroquinolones in and sulfonamide-containing compounds in ). However, explicit pharmacological data for this compound are absent in the provided evidence.

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F2N2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-8-6-7-18(3)13-21)17-31(24)16-19-9-11-20(28)12-10-19/h6-15,17H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNIXANJJBECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials may include fluorinated aromatic compounds, sulfonyl chlorides, and diethylamine. The key steps in the synthesis could involve:

    Nucleophilic substitution: reactions to introduce the diethylamino and fluorophenyl groups.

    Cyclization: reactions to form the quinoline core.

    Sulfonylation: to attach the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the quinoline core or the sulfonyl group, potentially yielding different derivatives.

    Substitution: The fluorine atoms and the sulfonyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA intercalation: The quinoline core might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional differences from similar quinolinone derivatives are summarized below.

Table 1: Structural Comparison and Implications

Compound Name Key Structural Differences Potential Impact on Properties Reference
Target Compound
7-(Diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one N/A Baseline for comparison
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-quinolin-4-one - Sulfonyl group : 3-chloro vs. 3-methyl
- Benzyl group : 4-methyl vs. 4-fluoro
- Chloro substituent increases electron-withdrawing effects, potentially altering binding.
- 4-Fluorobenzyl may enhance metabolic stability vs. 4-methyl .
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one - Lacks diethylamino and 3-methyl groups - Reduced lipophilicity and basicity, likely decreasing membrane penetration.
- Unsubstituted sulfonyl may reduce target specificity .
LB20304 (Fluoroquinolone Antibacterial) - Oxime-substituted pyrrolidine at C-7
- C-8 fluorine vs. C-6 fluorine in target
- C-8 fluorine in quinolones correlates with Gram-positive activity .
- Target’s C-6 fluorine may shift selectivity toward Gram-negative bacteria.
4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-... (7f) - Chloro at C-7
- Acetamido-ethylbenzyl side chain
- Chloro substituents often enhance antimicrobial potency but may increase toxicity.
- Bulky side chain could reduce solubility .

Key Findings from Comparative Analysis:

Methyl groups on sulfonyl aryl rings (e.g., 3-methyl vs. 4-methyl in ) may influence metabolic stability by blocking oxidative pathways .

Fluorine Positioning: C-6 fluorine in the target contrasts with C-8 fluorine in LB20303. In fluoroquinolones, C-8 fluorine enhances activity against Gram-positive bacteria (e.g., S. aureus MIC = 0.008 µg/mL for LB20304) . The target’s C-6 fluorine might prioritize Gram-negative targets, though experimental confirmation is needed.

Amino and Benzyl Substituents: The 7-diethylamino group in the target likely improves bioavailability compared to non-aminated analogs (e.g., ), as seen in fluoroquinolones where amino groups enhance cellular uptake . 4-Fluorobenzyl vs. 4-methylbenzyl: Fluorine’s electronegativity may strengthen hydrophobic interactions in target binding compared to methyl .

However, the absence of an oxime-pyrrolidine moiety (critical for MRSA activity in LB20304) may limit efficacy against resistant strains .

Biological Activity

7-(Diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by multiple functional groups, positions it as a significant candidate in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The compound features:

  • Quinoline Core : Provides a foundational structure for biological activity.
  • Diethylamino Group : Enhances solubility and bioavailability.
  • Fluorophenyl and Methylbenzenesulfonyl Moieties : Contribute to its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound shows potential against various pathogens.
  • Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Interacts with key enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis, thereby affecting cell growth and proliferation .
  • Receptor Binding : The compound may bind to specific receptors, altering signaling pathways that contribute to its therapeutic effects.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that similar quinoline derivatives inhibited the growth of various cancer cell lines, suggesting that this compound could have comparable effects due to structural similarities.
  • Antimicrobial Effects :
    • Compounds with similar structures have shown broad-spectrum antimicrobial activity, indicating that this compound may also possess such properties.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-FluoroquinolineFluorine substitution on quinolineAntimicrobial
4-FluorophenylmethanolPhenolic hydroxyl groupAnticancer
3-MethylbenzenesulfonamideSulfonamide groupAntimicrobial

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this dihydroquinolin-4-one derivative?

  • Methodological Answer: Synthesis requires precise temperature control (typically 60–100°C), reaction time optimization (12–24 hours), and catalysts like palladium complexes or Lewis acids to enhance yields (≥75%). Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred due to their polarity, which facilitates nucleophilic substitutions at the quinoline core . Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended to isolate the sulfonyl and fluorophenyl-substituted product.

Q. How can researchers characterize the solubility and lipophilicity of this compound for biological assays?

  • Methodological Answer: Perform shake-flask experiments in phosphate-buffered saline (PBS, pH 7.4) and octanol to determine the partition coefficient (logP). Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess solubility. Substituents like the 3-methylbenzenesulfonyl group increase hydrophobicity, while the diethylamino moiety may enhance aqueous solubility at acidic pH .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodological Answer: Combine 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorophenyl methyl at C1 and sulfonyl at C3). IR spectroscopy identifies key functional groups (C=O stretch at ~1680 cm1^{-1}, S=O at ~1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates the molecular formula (e.g., [M+H]+^+ for C27H25F2N2O3SC_{27}H_{25}F_2N_2O_3S) .

Advanced Research Questions

Q. How do substituents like the 3-methylbenzenesulfonyl group influence bioactivity in kinase inhibition assays?

  • Methodological Answer: Design comparative studies with analogs lacking the sulfonyl group. Use molecular docking (AutoDock Vina) to predict binding affinities to ATP pockets in kinases like EGFR or VEGFR. The sulfonyl group may enhance hydrogen bonding with lysine residues, while the 4-fluorophenylmethyl moiety improves membrane permeability . Validate via in vitro kinase assays (IC50_{50} measurements) with ATP-concentration-dependent inhibition curves.

Q. What experimental strategies resolve contradictions in antioxidant vs. pro-oxidant activity reported for similar quinoline derivatives?

  • Methodological Answer: Conduct ROS (reactive oxygen species) detection assays (e.g., DCFH-DA fluorescence) under varying oxygen tensions. The diethylamino group’s electron-donating effects may confer antioxidant activity at low concentrations (<10 μM), while pro-oxidant behavior at higher doses (>50 μM) could stem from quinone-imine metabolite formation. Compare with control compounds like Trolox or N-acetylcysteine .

Q. How can in silico modeling guide the design of analogs with improved metabolic stability?

  • Methodological Answer: Use CYP450 isoform prediction tools (e.g., StarDrop, MetaSite) to identify metabolic hotspots. The 6-fluoro substituent reduces CYP2D6-mediated oxidation, but the diethylamino group may be vulnerable to N-dealkylation. Introduce steric hindrance (e.g., cyclopropyl substitution) or replace labile groups with bioisosteres (e.g., trifluoromethyl) . Validate stability in human liver microsomes (HLM) with LC-MS/MS metabolite profiling.

Q. What are the best practices for analyzing structure-activity relationships (SAR) in antimicrobial screens?

  • Methodological Answer: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Correlate activity with logD and polar surface area (PSA). The 4-fluorophenylmethyl group may enhance membrane disruption, while the sulfonyl group could inhibit bacterial efflux pumps. Use checkerboard assays to assess synergy with β-lactams .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Reactant of Route 2
7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

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